molecular formula C27H35N9O18P2S B1231247 N(5)-sulfo-FADH2

N(5)-sulfo-FADH2

Cat. No.: B1231247
M. Wt: 867.6 g/mol
InChI Key: DNHISRBGMCVSPB-UYBVJOGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(5)-sulfo-FADH2 is a flavin adenine dinucleotide that is FADH2 bearing an N-sulfo substituent at position 5 of the flavin ring system.. It is a member of sulfamic acids and a flavin adenine dinucleotide. It derives from a FADH2.

Scientific Research Applications

1. Interaction with Surfactants

N(5)-sulfo-FADH2, as a derivative of formamide (FA), demonstrates significant interactions with surfactants such as sodium 1,4-bis(2-ethylhexyl)sulfosuccinate (AOT) in nonaqueous reverse micelles. These interactions, studied using FT-IR and 1H NMR spectroscopy, show that FA, and by extension its derivatives like this compound, can form strong electrostatic interactions with surfactants, influencing the hydrogen bond network in the FA bulk (Correa et al., 2005).

2. Bond Formation in Radiopharmaceuticals

This compound and related compounds play a role in the formation of metal-to-nitrogen bonds in radiopharmaceuticals. Research on tertiary sulfonamide groups in linear tridentate ligands, like those in this compound, shows that they can form stable bonds with metals, which is crucial for the development of radiopharmaceutical bioconjugates (Perera et al., 2013).

3. Environmental Analysis

The study of this compound derivatives contributes to understanding the environmental distribution and impact of polyfluorinated alkyl substances (PFAS), including perfluorinated sulfonamides. These compounds are widely distributed in environmental air and are critical for understanding the behavior of persistent organic pollutants (Jahnke et al., 2007).

4. Role in Enzymatic Reactions

This compound is crucial in the enzymatic reactions of adenylylsulfate reductases, playing a key role in the biological sulfur cycle. The formation of covalent FAD N(5)-sulfite adducts with characteristic UV/visible spectra provides insights into the enzymatic reduction of adenosine 5′-phosphosulfate to sulfite and AMP (Fritz et al., 2002).

5. Development of Nanofiltration Membranes

Research into sulfonated aromatic diamine monomers, related to this compound, has led to the development of novel nanofiltration membranes. These membranes show improved water flux and are useful for the treatment of dye solutions, highlighting the application of this compound derivatives in water purification technologies (Liu et al., 2012).

6. Assembly of Iron-Sulfur Clusters

This compound is involved in the assembly of iron-sulfur clusters in bacteria and archaea. It plays a critical role in the formation of these clusters through the mobilization of sulfur and the FADH2-dependent reductive mobilization of iron, essential for various cellular processes (Wollers et al., 2010).

Properties

Molecular Formula

C27H35N9O18P2S

Molecular Weight

867.6 g/mol

IUPAC Name

10-[(2S,3S,4R)-5-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridine-5-sulfonic acid

InChI

InChI=1S/C27H35N9O18P2S/c1-10-3-12-13(4-11(10)2)36(57(48,49)50)18-24(32-27(43)33-25(18)42)34(12)5-14(37)19(39)15(38)6-51-55(44,45)54-56(46,47)52-7-16-20(40)21(41)26(53-16)35-9-31-17-22(28)29-8-30-23(17)35/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,48,49,50)(H2,32,33,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1

InChI Key

DNHISRBGMCVSPB-UYBVJOGSSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O

SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=C(N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)NC(=O)NC3=O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(5)-sulfo-FADH2
Reactant of Route 2
N(5)-sulfo-FADH2
Reactant of Route 3
N(5)-sulfo-FADH2
Reactant of Route 4
N(5)-sulfo-FADH2
Reactant of Route 5
N(5)-sulfo-FADH2
Reactant of Route 6
N(5)-sulfo-FADH2

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